molecular formula C11H16ClNOS B1428299 (R)-3-((2-Methoxyphenyl)thio)pyrrolidine hydrochloride CAS No. 1417789-77-5

(R)-3-((2-Methoxyphenyl)thio)pyrrolidine hydrochloride

Cat. No. B1428299
M. Wt: 245.77 g/mol
InChI Key: QMLWHIICMWHHCW-SBSPUUFOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“®-3-((2-Methoxyphenyl)thio)pyrrolidine hydrochloride” is a chemical compound with the molecular formula C12H18ClNOS and a molecular weight of 259.80 . It is used in research and is classified under heterocyclic building blocks, specifically pyrrolidines .


Molecular Structure Analysis

The molecular structure of “®-3-((2-Methoxyphenyl)thio)pyrrolidine hydrochloride” is defined by its molecular formula, C12H18ClNOS . This indicates that it contains 12 carbon atoms, 18 hydrogen atoms, one nitrogen atom, one oxygen atom, one sulfur atom, and one chlorine atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of “®-3-((2-Methoxyphenyl)thio)pyrrolidine hydrochloride” include a molecular weight of 259.80 . Unfortunately, other specific properties like boiling point and storage conditions are not provided .

Scientific Research Applications

Synthesis and Characterization

  • A study by Karakus (2006) focused on the synthesis and characterization of novel organothiophosphorus compounds, demonstrating the versatility of related chemical structures in synthesizing complex molecules with potential applications in material science and catalysis (Karakus, 2006).

Crystal Structure Analysis

  • Research by Al‐Refai et al. (2016) presented the crystal structure analysis of a compound with a methoxyphenyl ring, showcasing the importance of X-ray crystallography in determining molecular configurations which are crucial for understanding compound interactions at the molecular level (Al‐Refai et al., 2016).

Hybrid Ligands and Complex Formation

  • Singh et al. (2003) explored the synthesis of hybrid ligands involving the pyrrolidine ring, highlighting their applications in creating complexes with metals such as palladium(II) and mercury(II), which are relevant in catalysis and materials chemistry (Singh et al., 2003).

Asymmetric Synthesis and Molecular Docking

  • A study by Ayan et al. (2013) focused on the asymmetric synthesis of enantiomerically pure pyrrolidine derivatives, with a subsequent molecular docking study suggesting potential antithrombin activity. This research underscores the compound's role in developing therapeutics through structure-activity relationship (SAR) studies (Ayan et al., 2013).

Molecular Interactions and Potential Anticancer Activity

  • Ambaye et al. (2004) investigated the co-administration of a compound with anticancer drugs in murine tumors, revealing insights into the synergistic effects that could enhance the efficacy of cancer treatments (Ambaye et al., 2004).

Safety And Hazards

The safety and hazards associated with “®-3-((2-Methoxyphenyl)thio)pyrrolidine hydrochloride” are not specified in the available resources . It’s crucial to handle all chemical compounds with appropriate safety measures.

properties

IUPAC Name

(3R)-3-(2-methoxyphenyl)sulfanylpyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NOS.ClH/c1-13-10-4-2-3-5-11(10)14-9-6-7-12-8-9;/h2-5,9,12H,6-8H2,1H3;1H/t9-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMLWHIICMWHHCW-SBSPUUFOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1SC2CCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1S[C@@H]2CCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-3-((2-Methoxyphenyl)thio)pyrrolidine hydrochloride

CAS RN

1417789-77-5
Record name Pyrrolidine, 3-[(2-methoxyphenyl)thio]-, hydrochloride (1:1), (3R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1417789-77-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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